molecular formula C12H18N2O B12103202 2-(Oxolan-2-yl)-5,6,7,8-tetrahydroindolizin-3-amine CAS No. 1384430-85-6

2-(Oxolan-2-yl)-5,6,7,8-tetrahydroindolizin-3-amine

Katalognummer: B12103202
CAS-Nummer: 1384430-85-6
Molekulargewicht: 206.28 g/mol
InChI-Schlüssel: WYBUIJKFIMKNOI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Oxolan-2-yl)-5,6,7,8-tetrahydroindolizin-3-amine is a complex organic compound with a unique structure that includes both an oxolane ring and a tetrahydroindolizine moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Oxolan-2-yl)-5,6,7,8-tetrahydroindolizin-3-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable indolizine derivative, the oxolane ring can be introduced through a series of nucleophilic substitution reactions, followed by amination to introduce the amine group.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to scale up the production process efficiently.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Oxolan-2-yl)-5,6,7,8-tetrahydroindolizin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, especially at the amine group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces the fully saturated analogs.

Wissenschaftliche Forschungsanwendungen

2-(Oxolan-2-yl)-5,6,7,8-tetrahydroindolizin-3-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.

Wirkmechanismus

The mechanism of action of 2-(Oxolan-2-yl)-5,6,7,8-tetrahydroindolizin-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Cytarabine: A chemotherapy medication with a similar oxolane ring structure.

    (Oxolan-2-yl)methanol: A simpler compound with an oxolane ring, used in various chemical applications.

Uniqueness

2-(Oxolan-2-yl)-5,6,7,8-tetrahydroindolizin-3-amine is unique due to its combination of an oxolane ring and a tetrahydroindolizine moiety, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable subject of study in various fields.

Eigenschaften

CAS-Nummer

1384430-85-6

Molekularformel

C12H18N2O

Molekulargewicht

206.28 g/mol

IUPAC-Name

2-(oxolan-2-yl)-5,6,7,8-tetrahydroindolizin-3-amine

InChI

InChI=1S/C12H18N2O/c13-12-10(11-5-3-7-15-11)8-9-4-1-2-6-14(9)12/h8,11H,1-7,13H2

InChI-Schlüssel

WYBUIJKFIMKNOI-UHFFFAOYSA-N

Kanonische SMILES

C1CCN2C(=CC(=C2N)C3CCCO3)C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.